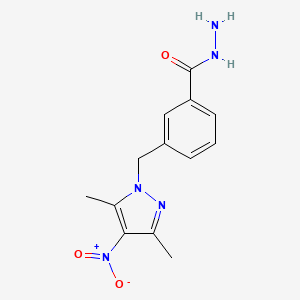

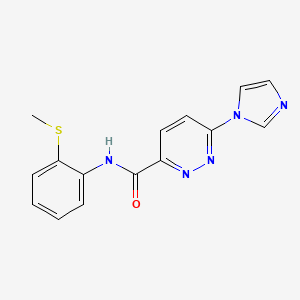

![molecular formula C15H9N3O5S B2505986 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide CAS No. 892848-39-4](/img/structure/B2505986.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide, also known as DBN, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Diagnostic Applications

A study by Gao et al. (2018) focused on the synthesis of carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. The research highlighted the preparation of novel compounds from amino-benzodioxole derivatives, indicating the compound's relevance in developing diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2018).

Antioxidant and Anti-inflammatory Properties

Another significant area of research involves the synthesis of novel N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, as studied by Koppireddi et al. (2013). These compounds have been evaluated for their antioxidant and anti-inflammatory activities, suggesting the potential therapeutic applications of such molecules in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Heterocyclic Compound Synthesis

Research by Avila et al. (2011) has demonstrated the facile synthesis of novel heterocyclic compounds, including benzothiazolo and dioxolo fused 5H-benzo[d]pyrazolo[5,1-b][1,3]-oxazines. This work underlines the compound's utility in creating new molecules for biological screening, further showcasing its importance in the development of new pharmacologically active agents (Avila, Solano, Haddadin, & Kurth, 2011).

Diuretic and Uricosuric Activities

Satō et al. (1992) have synthesized derivatives of the compound and evaluated them for diuretic and uricosuric activities. Their findings suggest the potential of such derivatives in developing treatments for conditions requiring diuresis and urate lowering (Satō et al., 1992).

Structural Analysis and Material Science

The work by Tkachev et al. (2018) on the structural determination of related compounds through single-crystal X-ray diffraction analysis has implications for material science, particularly in understanding the molecular geometry and electronic structure of novel compounds (Tkachev et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against cancer cell lines .

Mode of Action

It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggest that it may interact with pathways related to cell growth and division .

Result of Action

The compound has shown potent growth inhibition properties against cancer cell lines, with IC50 values generally below 5 μM . This suggests that the compound could be effective in inhibiting the growth of these cells.

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWILTKXAFSMEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)